Cas no 2229319-03-1 (3,3-difluorobutane-1,2-diol)

3,3-difluorobutane-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 3,3-difluorobutane-1,2-diol
- EN300-1944308
- SCHEMBL14948201
- 2229319-03-1
- RBQNWKWOMYXNHO-UHFFFAOYSA-N
-
- インチ: 1S/C4H8F2O2/c1-4(5,6)3(8)2-7/h3,7-8H,2H2,1H3
- InChIKey: RBQNWKWOMYXNHO-UHFFFAOYSA-N
- ほほえんだ: FC(C)(C(CO)O)F
計算された属性
- せいみつぶんしりょう: 126.04923582g/mol
- どういたいしつりょう: 126.04923582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 74.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0
3,3-difluorobutane-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1944308-5.0g |
3,3-difluorobutane-1,2-diol |
2229319-03-1 | 5g |
$4475.0 | 2023-05-31 | ||
Enamine | EN300-1944308-1g |
3,3-difluorobutane-1,2-diol |
2229319-03-1 | 1g |
$842.0 | 2023-09-17 | ||
Enamine | EN300-1944308-10g |
3,3-difluorobutane-1,2-diol |
2229319-03-1 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1944308-1.0g |
3,3-difluorobutane-1,2-diol |
2229319-03-1 | 1g |
$1543.0 | 2023-05-31 | ||
Enamine | EN300-1944308-0.25g |
3,3-difluorobutane-1,2-diol |
2229319-03-1 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1944308-10.0g |
3,3-difluorobutane-1,2-diol |
2229319-03-1 | 10g |
$6635.0 | 2023-05-31 | ||
Enamine | EN300-1944308-5g |
3,3-difluorobutane-1,2-diol |
2229319-03-1 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1944308-0.1g |
3,3-difluorobutane-1,2-diol |
2229319-03-1 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1944308-0.5g |
3,3-difluorobutane-1,2-diol |
2229319-03-1 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1944308-2.5g |
3,3-difluorobutane-1,2-diol |
2229319-03-1 | 2.5g |
$1650.0 | 2023-09-17 |
3,3-difluorobutane-1,2-diol 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
3,3-difluorobutane-1,2-diolに関する追加情報
3,3-Difluorobutane-1,2-Diol
3,3-Difluorobutane-1,2-diol is a chemical compound with the CAS number 2229319-03-1. This compound is a diol with two hydroxyl groups attached to adjacent carbons in a four-carbon chain, and it also contains two fluorine atoms on the third carbon. The presence of both hydroxyl and fluorine groups makes this compound unique and potentially useful in various chemical applications. The structure of 3,3-difluorobutane-1,2-diol can be represented as HOCH₂CH(OH)CF₂CH₃.
The synthesis of 3,3-difluorobutane-1,2-diol involves several steps, including the fluorination of an intermediate compound. One common method is through the electrophilic fluorination of a diol precursor. This process typically requires the use of a suitable electrophilic fluorinating agent, such as N-fluoropyridinium tetrafluoroborate, under controlled conditions to ensure selective fluorination at the desired position. The reaction conditions are critical to achieving high yields and maintaining the integrity of the hydroxyl groups.
Recent studies have highlighted the potential applications of 3,3-difluorobutane-1,2-diol in various fields. For instance, its unique structure makes it a promising candidate for use in pharmaceuticals and agrochemicals. The hydroxyl groups provide opportunities for further functionalization, such as esterification or etherification, which can enhance its bioavailability or stability. Additionally, the presence of fluorine atoms can influence the compound's pharmacokinetic properties, making it an attractive target for drug development.
In terms of environmental impact, 3,3-difluorobutane-1,2-diol has been studied for its biodegradability and toxicity. Research indicates that this compound exhibits moderate biodegradability under aerobic conditions. However, further studies are needed to fully understand its persistence in different environmental compartments and its potential effects on aquatic organisms.
The physical properties of 3,3-difluorobutane-1,2-diol include a melting point of approximately -40°C and a boiling point around 85°C at standard pressure. Its solubility in water is relatively high due to the hydrophilic nature of the hydroxyl groups. The compound is also miscible with several organic solvents such as ethanol and acetone.
From a chemical synthesis perspective, 3,3-difluorobutane-1,2-diol serves as an intermediate in the production of more complex molecules. Its ability to undergo various reactions such as oxidation and reduction makes it versatile in organic synthesis. For example, oxidation of one or both hydroxyl groups can lead to the formation of ketones or carboxylic acids.
In conclusion, 3, 3 difluoro butane 1 2 diol (CAS No: 2229319 03 1) is a versatile compound with promising applications across multiple industries. Its unique structure and functional groups make it an interesting target for further research and development.
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